Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside
Brand Name: Vulcanchem
CAS No.: 10343-13-2
VCID: VC20763835
InChI: InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C21H26O10
Molecular Weight: 438.4 g/mol

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside

CAS No.: 10343-13-2

Cat. No.: VC20763835

Molecular Formula: C21H26O10

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside - 10343-13-2

CAS No. 10343-13-2
Molecular Formula C21H26O10
Molecular Weight 438.4 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Standard InChI Key XDMACMMTPGFUCZ-YMQHIKHWSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Chemical Identity and Structure

Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a glycoside compound classified specifically as an acetylated glycoside due to the presence of multiple acetyl groups. The compound is uniquely identified by:

  • CAS Number: 10343-13-2

  • Molecular Formula: C21H26O10

  • Molecular Weight: 438.43 g/mol

  • MDL Number: MFCD00184641

The compound is known by several synonyms, including:

  • Benzyl glucopyranoside tetraacetate

  • Benzyl beta-D-glucopyranoside tetraacetate

  • Beta-D-benzyl glucopyranoside tetraacetate

  • Phenylmethyl beta-D-glucopyranoside tetraacetate

  • Beta-D-Glucopyranoside, phenylmethyl, 2,3,4,6-tetraacetate

Structurally, the compound consists of a glucopyranose ring with four acetyl substituents positioned at carbons 2, 3, 4, and 6, while a benzyl group is attached at the anomeric position (C-1) in the beta configuration. This configuration creates a specific three-dimensional arrangement that influences its chemical behavior and applications in synthetic pathways.

Physical and Chemical Properties

Physical Properties

While the search results don't explicitly detail all physical properties, the compound likely appears as a white crystalline solid at room temperature, based on the properties of similar acetylated carbohydrates. The multiple acetyl groups increase its lipophilicity compared to unprotected glucose, enhancing solubility in organic solvents like chloroform, dichloromethane, and acetone while reducing water solubility.

Synthesis Methods

The synthesis of benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically begins with D-glucose as the starting material. The general synthetic pathway involves a series of protection and acetylation steps carefully controlled to achieve the desired stereochemistry and substitution pattern.

General Synthetic Approach

While the search results don't provide a complete step-by-step synthesis specifically for this compound, related syntheses suggest the likely approach involves:

  • Protection of the anomeric position with a benzyl group through glycosylation

  • Acetylation of the remaining hydroxyl groups at positions 2, 3, 4, and 6

In laboratory settings, the compound can be prepared from other precursors. For example, related compounds have been prepared from 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose as mentioned in search result , suggesting potential synthetic pathways for our target compound.

Reaction Conditions

The reaction conditions for synthesizing benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside are critical for achieving high yields and purity. In industrial settings, automated reactors are employed to maintain precise control over reaction parameters. The use of protective groups prevents unwanted side reactions during the synthesis process.

By analogy to similar compounds, the synthesis might involve reaction steps utilizing reagents such as:

  • N-bromosuccinimide (NBS)

  • Silver perchlorate (AgClO4) or silver carbonate (AgCO3)

  • Various solvents including CCl4, CHCl3, and acetone

Applications and Uses

Role in Organic Synthesis

Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside primarily functions as an intermediate for the preparation of various derivatives in synthetic organic chemistry. Its importance stems from:

  • The strategic placement of protecting groups allowing for selective reactivity

  • Its utility as a building block for more complex carbohydrate structures

  • The beta-configuration at the anomeric position providing specific stereochemical control in subsequent reactions

Medicinal Chemistry Applications

The compound has significant applications in medicinal chemistry research. Protected carbohydrates like this one often serve as precursors for creating glycoconjugates with potential biological activity. These can be used in:

  • Development of glycoside-based drug candidates

  • Structure-activity relationship studies

  • Creation of glycomimetic compounds

  • Carbohydrate-based probe development

Research Applications

In research settings, benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside serves as:

  • A model compound for studying carbohydrate chemistry

  • A precursor for oligosaccharide synthesis

  • A standard for analytical method development

  • A starting material for the preparation of isotopically labeled derivatives

ManufacturerProduct NumberPackagingPrice (USD)
TRCB294450500mg$90
TRCB2944505g$405
USBiological292751500mg$382
Biosynth CarbosynthMB0610710g$950
American Custom Chemicals CorporationCRB000376910g$2148.30

This pricing variability reflects differences in purity specifications, manufacturing processes, and supplier overhead costs. The American Custom Chemicals Corporation product specifies a purity of 95.00% , indicating the importance of quality control in the production of this compound.

Analytical Characterization

Spectroscopic Identification

While the search results don't provide specific spectroscopic data for benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, typical analytical methods would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the acetyl methyl groups, benzyl aromatic and methylene protons, and the protons of the glucose ring

    • 13C NMR would display signals for the carbonyl carbons of the acetyl groups, aromatic carbons, and the carbohydrate carbons

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the C=O stretching of the acetyl groups

    • C-O stretching vibrations for the glycosidic and ester linkages

Chromatographic Methods

For purification and analysis, the compound can be subjected to:

  • Column chromatography using silica gel with appropriate solvent systems

  • Thin-layer chromatography (TLC) using hexanes/ethyl acetate or toluene/ethyl acetate gradients

  • High-performance liquid chromatography (HPLC) for quantitative analysis

Related Compounds and Derivatives

Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside belongs to a broader family of protected carbohydrates. Related compounds include:

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